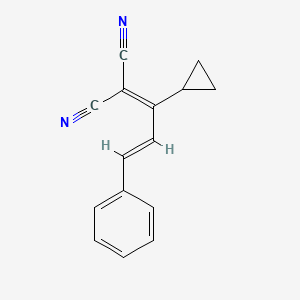

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile

Descripción general

Descripción

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile is an organic compound characterized by the presence of a cyclopropyl group, a phenyl group, and a malononitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile typically involves the condensation of cyclopropyl ketones with phenylacetonitrile derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

Substitution: The phenyl and cyclopropyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 Michael Addition Reactions

The compound is utilized in Michael addition reactions, particularly for the synthesis of complex organic molecules. Studies have shown that derivatives of malononitrile can participate in both 1,4- and 1,6-Michael addition reactions, leading to the formation of various substituted products, including furans and biaryls. The steric hindrance of substituents on the phenyl ring significantly influences the selectivity and yield of these reactions .

1.2 Construction of Substituted Furans

Research indicates that (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile can be employed in one-pot reactions to construct trisubstituted furans under mild conditions. This approach simplifies the synthetic pathway, allowing for the installation of various functional groups such as alkyl and aryl moieties .

2.1 Antimicrobial Properties

Preliminary studies suggest that compounds structurally related to this compound exhibit significant antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds indicates promising potential for further development as antimicrobial agents.

2.2 Cytotoxic Effects on Cancer Cells

Investigations into the cytotoxic effects of this compound have revealed selective toxicity towards various cancer cell lines. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, suggesting potential as anticancer agents. The mechanism may involve apoptosis induction through mitochondrial pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of compounds related to this compound, establishing a correlation between structural features and biological activity. Modifications to certain functional groups enhanced potency against gram-positive bacteria, indicating a structure-activity relationship that could guide future drug design.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited significant cytotoxicity while sparing normal cells. This selective action suggests a favorable therapeutic index for potential anticancer applications.

Computational Studies

Recent advancements in computational chemistry have facilitated the exploration of molecular docking studies involving this compound. These studies aim to elucidate binding affinities and interaction mechanisms with biological targets, enhancing our understanding of its pharmacological potential .

Mecanismo De Acción

The mechanism by which (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile: shares structural similarities with other malononitrile derivatives and cyclopropyl-containing compounds.

Phenylacetonitrile: A simpler analog that lacks the cyclopropyl group.

Cyclopropyl ketones: Compounds that contain the cyclopropyl moiety but differ in other structural aspects.

Uniqueness

The unique combination of the cyclopropyl, phenyl, and malononitrile groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 131003-89-9

Its structure includes a malononitrile moiety, which is known for its reactivity and potential biological implications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell proliferation and migration |

| A549 (Lung Cancer) | 8.7 | Disruption of mitochondrial function |

The compound's mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial integrity, leading to cell death.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. It has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bacteriostatic |

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, which contributes to apoptosis.

- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in MCF-7 cell viability, with a corresponding increase in apoptotic markers such as Annexin V positivity and caspase-3 activation.

- Antimicrobial Efficacy Assessment : Another investigation assessed its antimicrobial properties against clinical isolates of Staphylococcus aureus and found it effective in reducing bacterial load in vitro.

Propiedades

IUPAC Name |

2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-10-14(11-17)15(13-7-8-13)9-6-12-4-2-1-3-5-12/h1-6,9,13H,7-8H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVRCPFAKYXOQN-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C(C#N)C#N)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.